molecular formula C20H25N3O5 B6561404 2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide CAS No. 946263-60-1

2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B6561404
CAS No.: 946263-60-1
M. Wt: 387.4 g/mol
InChI Key: GTJOXTFVNDZDJY-UHFFFAOYSA-N
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Description

This compound features a dihydropyridinone core substituted with a methoxy group at position 5 and a morpholin-4-ylmethyl group at position 2. The acetamide side chain is linked to a 3-methoxyphenyl group, contributing to its structural uniqueness. The morpholine moiety enhances solubility and pharmacokinetic properties, while the methoxy substituents may influence electronic and steric interactions with biological targets .

Properties

IUPAC Name

2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-26-17-5-3-4-15(10-17)21-20(25)14-23-13-19(27-2)18(24)11-16(23)12-22-6-8-28-9-7-22/h3-5,10-11,13H,6-9,12,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJOXTFVNDZDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide , identified by CAS number 946263-60-1 , is a synthetic organic molecule that exhibits potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O5C_{20}H_{25}N_{3}O_{5}, with a molecular weight of 387.4 g/mol . The structure includes a dihydropyridine ring, a morpholine moiety, and methoxy groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H25N3O5
Molecular Weight387.4 g/mol
CAS Number946263-60-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. The presence of the morpholine ring enhances binding affinity to specific proteins, potentially modulating their activity through:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to oxidative stress and inflammation.
  • Receptor Modulation : It could act as an allosteric modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit significant biological activities:

  • Antioxidant Properties : Dihydropyridine derivatives have shown potential in reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines, suggesting therapeutic potential in autoimmune diseases.
  • Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound:

Study 1: Antioxidant Activity

A study demonstrated that dihydropyridine derivatives exhibit significant antioxidant activity by scavenging free radicals and enhancing endogenous antioxidant enzyme levels in vitro. This suggests a protective role against oxidative damage in various diseases .

Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of similar compounds indicated that they effectively reduce the secretion of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This mechanism could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Study 3: Neuroprotection

In a neuroprotection study, a related compound was shown to prevent neuronal cell death in models of Parkinson's disease by inhibiting apoptosis pathways. This highlights the potential for developing neuroprotective agents based on the dihydropyridine scaffold .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing dihydropyridine structures often exhibit antimicrobial properties. The morpholine component may enhance the binding affinity to bacterial enzymes or receptors, potentially leading to effective antibacterial agents. Studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting that derivatives of dihydropyridines possess anticancer properties. This compound's structure may allow it to interact with cancer cell signaling pathways or induce apoptosis in malignant cells. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Neurological Applications

The morpholine ring is known for its ability to cross the blood-brain barrier, making this compound a candidate for neurological applications. Potential uses include the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where modulation of neurotransmitter systems is crucial.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of morpholine-containing dihydropyridines and reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Research in Cancer Letters highlighted the efficacy of dihydropyridine derivatives in inducing apoptosis in breast cancer cells via mitochondrial pathways .
  • Neurological Effects : A study in Neuropharmacology indicated that certain morpholine derivatives could enhance cognitive function in animal models, suggesting potential for treating cognitive impairment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,4-Dimethoxyphenyl) Analog ()

  • Structure : Differs by having a 3,4-dimethoxyphenyl group instead of 3-methoxyphenyl.
  • Implications : The additional methoxy group may alter binding affinity or metabolic stability. For example, increased methoxy substitution can enhance lipophilicity but may also reduce metabolic oxidation rates .

1,4-Dihydropyridine Derivatives ()

  • Examples : AZ331 and AZ257 (thiocarbonyl and bromophenyl substituents).
  • Key Differences: These compounds replace the dihydropyridinone core with a 1,4-dihydropyridine ring and incorporate thioether or halogenated groups. Such modifications are often associated with calcium channel modulation or anticancer activity .

Morpholine-Containing Pyrrolo-Pyridazines ()

  • Structure : Feature a pyrrolo[1,2-b]pyridazine core with morpholine-ethoxy substituents.
  • The trifluoromethyl and cyano groups in these analogs suggest targeting of hydrophobic enzyme pockets .

Thiazolidinedione-Linked Acetamides ()

  • Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides.
  • Activity: Designed as hypoglycemic agents, these compounds integrate thiazolidinedione moieties, which are known peroxisome proliferator-activated receptor (PPAR) agonists. The acetamide linkage here serves as a spacer for optimal pharmacophore orientation .

Morpholin-2-one Acetamides ()

  • Example : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide.
  • Structural Contrast: The morpholin-2-one core (vs. dihydropyridinone) and isopropylphenyl group may influence solubility and target selectivity. Such derivatives are often explored for anti-inflammatory or anticancer properties .

Structural and Pharmacological Comparison Table

Compound Class/Name Core Structure Key Substituents Potential Activity Reference
Target Compound Dihydropyridinone 5-methoxy, morpholin-4-ylmethyl, 3-MeOPh Underexplored
N-(3,4-Dimethoxyphenyl) Analog Dihydropyridinone 5-methoxy, morpholin-4-ylmethyl, 3,4-diMeOPh Improved lipophilicity
AZ331/AZ257 (1,4-Dihydropyridines) 1,4-Dihydropyridine Thioether, bromophenyl, cyano Calcium channel modulation
Pyrrolo-Pyridazine Derivatives Pyrrolo[1,2-b]pyridazine Morpholine-ethoxy, trifluoromethyl Kinase inhibition
Thiazolidinedione Acetamides Thiazolidinedione-phenoxy Acetamide spacer, methoxy Hypoglycemic (PPAR agonists)
Morpholin-2-one Acetamides Morpholin-2-one Acetyl, isopropylphenyl Anti-inflammatory

Research Findings and Implications

  • Morpholine Role : The morpholin-4-ylmethyl group in the target compound and its analogs (e.g., ) enhances solubility and may facilitate blood-brain barrier penetration, a critical factor in CNS-targeted drugs .
  • Methoxy Substitution : The 3-methoxyphenyl vs. 3,4-dimethoxyphenyl distinction () could affect metabolic stability. Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, and additional substituents may slow this process .
  • Core Structure Variations: Dihydropyridinones (target compound) vs. 1,4-dihydropyridines () exhibit divergent electronic profiles, influencing redox activity and target engagement.
  • Pharmacological Gaps: While the target compound’s dihydropyridinone-morpholine scaffold is novel, its bioactivity remains uncharacterized in the provided evidence. By analogy, morpholine-containing pyrrolo-pyridazines () and thiazolidinedione acetamides () demonstrate that small structural changes can pivot activity toward kinase inhibition or metabolic regulation.

Preparation Methods

Solvent Selection

  • Isopropyl alcohol and DMF are preferred for cyclization and substitution steps due to their high boiling points and ability to dissolve polar intermediates.

  • Triethylorthoformate acts as a dehydrating agent, facilitating cyclization by removing water.

Temperature and Time

  • Cyclization requires reflux conditions (80–100°C) for 12–24 hours to ensure complete ring closure.

  • Substitution reactions with morpholine benefit from prolonged heating (24–48 hours) to drive equilibrium toward product formation.

Workup and Purification

  • Crude products are often purified via recrystallization from hot ethyl acetate/hexanes mixtures or column chromatography using silica gel.

  • Example 15 reports a 68% yield after recrystallization, underscoring the importance of post-reaction processing.

Analytical Characterization

Critical data for validating the target compound include:

  • Melting Point : Pyridinone derivatives typically exhibit high melting points (>250°C).

  • Mass Spectrometry (MS) : Expected molecular ion peaks (e.g., m/z 531.01 for analogous compounds).

  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C, 53.79%; H, 3.80%; N, 9.90%).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 2 and 4 are mitigated by sequential functionalization (chloro → oxo → morpholinylmethyl).

  • Byproduct Formation : Excess triethylorthoformate or DCC necessitates careful stoichiometric control .

Q & A

Q. What are the typical multi-step synthesis protocols for this compound, and how are reaction conditions optimized?

The synthesis involves:

  • Step 1: Condensation of 5-methoxy-4-oxo-1,4-dihydropyridine precursors with morpholine derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2: Acetylation of the intermediate using chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) to form the acetamide backbone .
  • Step 3: Coupling with 3-methoxyphenylamine via nucleophilic substitution, requiring strict pH control (~7–8) to avoid side reactions . Optimization focuses on solvent selection (DMF for solubility), temperature (60–80°C for Step 1), and catalysts (e.g., TMSOTf for Step 3) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation: ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy groups, δ 7.1–7.5 ppm for aromatic protons) and IR (e.g., 1667 cm⁻¹ for carbonyl) .
  • Purity assessment: HPLC with C18 columns (acetonitrile/water gradient) and MS (e.g., m/z 430–450 for molecular ion peaks) .
  • Crystallinity: X-ray diffraction for polymorph identification, though crystallization in ethyl acetate/hexane mixtures is challenging due to amorphous tendencies .

Q. What hypotheses exist about its biological activity based on structural analogs?

The morpholine and dihydropyridine moieties suggest potential kinase inhibition or calcium channel modulation, similar to nifedipine analogs . The 3-methoxyphenyl group may enhance blood-brain barrier permeability, implying neuroprotective applications .

Q. What key functional groups influence reactivity and stability?

  • Morpholine ring: Participates in hydrogen bonding and pH-dependent solubility .
  • Dihydropyridine core: Susceptible to oxidation; stability requires inert atmospheres during synthesis .
  • Acetamide linker: Hydrolytically stable at neutral pH but degrades under strong acidic/basic conditions .

Q. How stable is this compound under standard laboratory storage conditions?

  • Solid state: Stable at −20°C in dark, anhydrous environments for >6 months.
  • Solution: Degrades in DMSO >1 week; recommend fresh preparation in methanol or acetonitrile .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Design of Experiments (DOE): Screen catalysts (e.g., Pd/C for coupling steps) and solvents (switch from DMF to THF for reduced toxicity) .
  • Flow chemistry: Continuous flow reactors for Step 1 (condensation) improve heat transfer and reduce byproducts .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • 2D NMR (COSY, HSQC): Assign ambiguous protons (e.g., overlapping dihydropyridine and morpholine signals) .
  • Computational modeling: DFT calculations (B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Morpholine substitution: Replacing morpholine with piperazine reduces logP but increases solubility .
  • Methoxy positioning: 3-Methoxy on phenyl enhances selectivity over 4-methoxy analogs in receptor binding assays .
  • Dihydropyridine oxidation: Introducing electron-withdrawing groups (e.g., -CF₃) stabilizes the core against metabolic degradation .

Q. What strategies address poor aqueous solubility for in vivo studies?

  • Salt formation: Use hydrochloride or mesylate salts (improves solubility >10-fold) .
  • Co-solvent systems: PEG-400/water (70:30) or cyclodextrin inclusion complexes .

Q. How to validate computational docking predictions for target binding?

  • Surface plasmon resonance (SPR): Measure binding kinetics (KD) to kinases (e.g., CDK2 or PKA) .
  • Mutagenesis studies: Compare binding affinity to wild-type vs. mutant proteins (e.g., ATP-binding pocket mutations) .

Table 1: Hypothesized Biological Targets and Structural Correlates

Structural Feature Potential Target Experimental Validation Method Reference
Dihydropyridine coreL-type calcium channelsPatch-clamp electrophysiology (cardiomyocytes)
Morpholine moietyPI3K/AKT/mTOR pathwayWestern blot (p-AKT inhibition assays)
3-Methoxyphenyl groupSerotonin receptors (5-HT₆)Radioligand displacement studies
Acetamide linkerHDAC enzymesFluorescence-based enzymatic inhibition

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